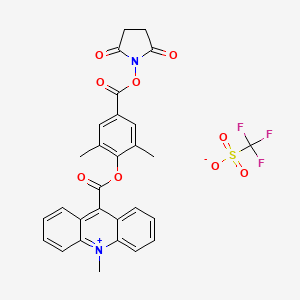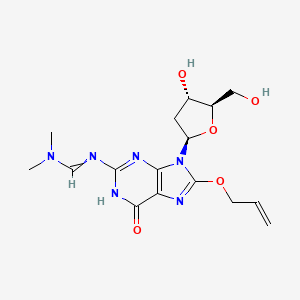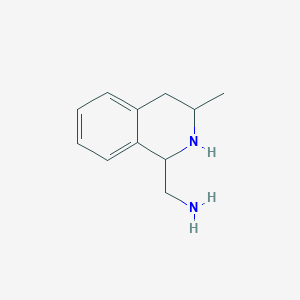
2',6'-Dimethylcarbonylphenyl 10-Methyl-9-acridinecarboxylate 4'-NHS Ester Triflate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2’,6’-Dimethylcarbonylphenyl 10-Methyl-9-acridinecarboxylate 4’-NHS Ester Triflate is a complex organic compound known for its utility in chemiluminescent assays. This compound is an acridinium ester, which is often used in binding assays due to its chemiluminescent properties .
Preparation Methods
The synthesis of 2’,6’-Dimethylcarbonylphenyl 10-Methyl-9-acridinecarboxylate 4’-NHS Ester Triflate involves multiple steps. The synthetic route typically starts with the preparation of the acridinium core, followed by the introduction of the dimethylcarbonylphenyl group and the NHS ester functionality. The final step involves the triflation to obtain the triflate salt. The reaction conditions often require the use of organic solvents, catalysts, and controlled temperatures .
Chemical Reactions Analysis
2’,6’-Dimethylcarbonylphenyl 10-Methyl-9-acridinecarboxylate 4’-NHS Ester Triflate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride can be used.
Substitution: The NHS ester group is reactive towards nucleophiles, leading to the formation of amides or other derivatives. Common reagents include organic solvents, acids, bases, and catalysts.
Scientific Research Applications
2’,6’-Dimethylcarbonylphenyl 10-Methyl-9-acridinecarboxylate 4’-NHS Ester Triflate is widely used in scientific research, particularly in:
Chemistry: As a chemiluminescent agent in binding assays.
Biology: For labeling proteins, nucleic acids, and other biomolecules.
Medicine: In diagnostic assays to detect specific biomolecules.
Industry: Used in the development of biosensors and other analytical devices.
Mechanism of Action
The chemiluminescent properties of 2’,6’-Dimethylcarbonylphenyl 10-Methyl-9-acridinecarboxylate 4’-NHS Ester Triflate are due to the acridinium ester moiety. Upon reaction with a suitable oxidant, the compound emits light, which can be measured and used for quantitative analysis. The NHS ester group facilitates the conjugation to biomolecules, enhancing its utility in various assays .
Comparison with Similar Compounds
Similar compounds include other acridinium esters such as:
- 2’,6’-Dimethylcarbonylphenyl 10-Methyl-9-acridinecarboxylate 4’-NHS Ester Methylsulfate
- 2’,6’-Dimethylcarbonylphenyl 10-Methyl-9-acridinecarboxylate 4’-NHS Ester Methosulfate These compounds share similar chemiluminescent properties but differ in their counterions, which can affect their solubility and reactivity. The triflate salt is often preferred for its stability and ease of handling .
Properties
Molecular Formula |
C29H23F3N2O9S |
|---|---|
Molecular Weight |
632.6 g/mol |
IUPAC Name |
[4-(2,5-dioxopyrrolidin-1-yl)oxycarbonyl-2,6-dimethylphenyl] 10-methylacridin-10-ium-9-carboxylate;trifluoromethanesulfonate |
InChI |
InChI=1S/C28H23N2O6.CHF3O3S/c1-16-14-18(27(33)36-30-23(31)12-13-24(30)32)15-17(2)26(16)35-28(34)25-19-8-4-6-10-21(19)29(3)22-11-7-5-9-20(22)25;2-1(3,4)8(5,6)7/h4-11,14-15H,12-13H2,1-3H3;(H,5,6,7)/q+1;/p-1 |
InChI Key |
LBFGBKFFSBFJPG-UHFFFAOYSA-M |
Canonical SMILES |
CC1=CC(=CC(=C1OC(=O)C2=C3C=CC=CC3=[N+](C4=CC=CC=C42)C)C)C(=O)ON5C(=O)CCC5=O.C(F)(F)(F)S(=O)(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![azane;phosphono [(2E,6E,10E)-7,11,15-trimethyl-3-(trideuteriomethyl)hexadeca-2,6,10,14-tetraenyl] hydrogen phosphate](/img/structure/B13841746.png)
![Thieno[3,2-c]pyridine4-Methylbenzenesulfonate](/img/structure/B13841749.png)

![(2R,5R)-6-[(1S,3Z,5S)-3-[(2E)-2-[(1R,3aR,7aR)-1-[(E,2S,5R)-6-hydroxy-5,6-dimethylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-5-hydroxy-2-methylidenecyclohexyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13841759.png)



![N-[[3-(Phosphonomethyl)phenyl]methyl]-glycine](/img/structure/B13841787.png)


![[5-Bromo-1-(2-bromophenyl)pyrazol-4-yl]methanol](/img/structure/B13841811.png)
![2-[(Trimethylsilyl)oxy]naphthalene-d7](/img/structure/B13841819.png)


